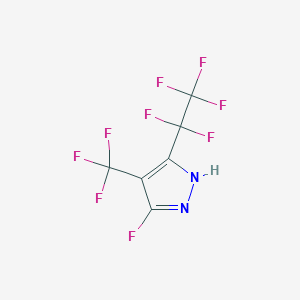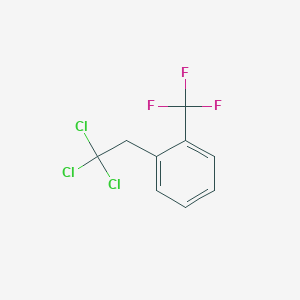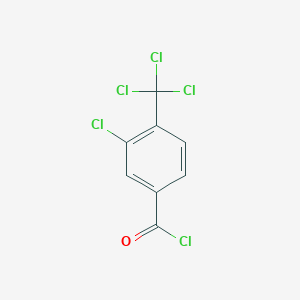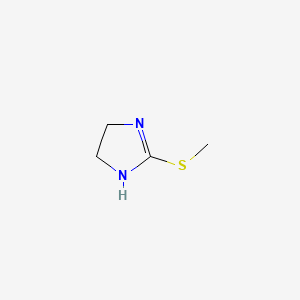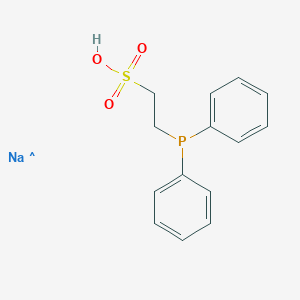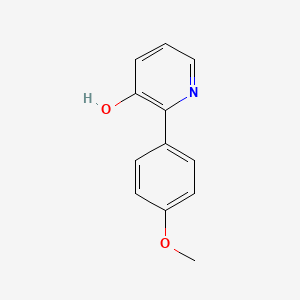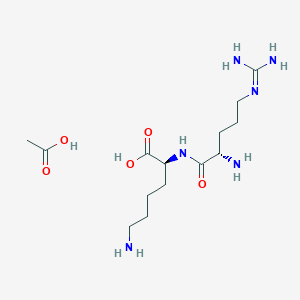
H-Arg-Lys-OH acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg-Lys-OH acetate (HRLA) is an acetylated amino acid derivative that has recently been gaining attention in the scientific community due to its potential applications in a variety of research fields. HRLA is a small molecule that can be synthesized in a relatively straightforward manner and has been found to possess a number of unique biochemical and physiological effects. In
科学的研究の応用
H-Arg-Lys-OH acetate has been found to have a number of potential applications in scientific research. It has been used as a substrate for various enzymatic reactions, including protease reactions. It has also been used as a model system to study the structure and function of proteins and enzymes. In addition, it has been used to study the structure and function of cell membranes, as well as to study the effects of various drugs on cells.
作用機序
The mechanism of action of H-Arg-Lys-OH acetate is not yet fully understood. However, it is believed that the acetate group on the molecule binds to the active site of enzymes, which then catalyzes the reaction of the substrate. The acetate group may also interact with the cell membrane, which could affect the function of the cell.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases, and to affect the structure and function of cell membranes. In addition, it has been found to have an effect on cell signaling, which could potentially lead to changes in gene expression.
実験室実験の利点と制限
H-Arg-Lys-OH acetate has a number of advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, it is important to note that this compound is not suitable for use in all experiments, as it may not be suitable for use in certain conditions or with certain substrates.
将来の方向性
H-Arg-Lys-OH acetate has a number of potential future applications in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to study the effects of various drugs on cells. It could also be used to study the effects of various environmental conditions on cells, such as temperature, pH, and light. Additionally, it could be used to study the effects of various drugs on the immune system and to study the effects of various drugs on gene expression. Finally, it could be used to study the effects of various drugs on the development and function of organs and tissues.
合成法
H-Arg-Lys-OH acetate is synthesized through a condensation reaction between the amino acid lysine and the amino acid arginine. The reaction is catalyzed by a reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a basic environment at a temperature of approximately 25°C. The product of the reaction is an acetylated lysine-arginine dipeptide. The product is then purified and the acetate group is removed to yield this compound.
特性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3.C2H4O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;1-2(3)4/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFUGWWREVOLNI-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)

